molecular formula C11H6Cl2N2S B2982498 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 730951-49-2

2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B2982498
CAS No.: 730951-49-2
M. Wt: 269.14
InChI Key: CFZAJQGVLUIXOI-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile ( 730951-49-2 ) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. This compound features a molecular formula of C 11 H 6 Cl 2 N 2 S and a molecular weight of 269.15 g/mol . Its structure incorporates both a 2,4-dichlorophenyl moiety and a thiazole ring bearing a reactive acetonitrile group, making it a versatile precursor for the synthesis of more complex heterocyclic systems. This nitrile-thiazole derivative is primarily valued as a key synthetic intermediate. Researchers utilize it in various cross-coupling reactions and heterocyclic elaborations, such as the synthesis of novel thiazole-based compounds for pharmaceutical research . The compound is offered with a documented purity of 96% and is associated with the MDL number MFCD04621712 . As with all chemicals of this nature, proper safety protocols must be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZAJQGVLUIXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2,4-dichlorophenylacetonitrile with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, leading to the formation of the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of dyes and biocides.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Biological Activity Notes
2-[4-(2,4-Dichlorophenyl)-thiazol-2-yl]acetonitrile C₁₁H₆Cl₂N₂S 269.15 2,4-Dichlorophenyl 3.19 Building block for drug synthesis
2-[4-(3,4-Dichlorophenyl)-thiazol-2-yl]acetonitrile C₁₁H₆Cl₂N₂S 269.15 3,4-Dichlorophenyl 3.19 Acute toxicity (Xn)
2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-thiazol-2-yl}acetonitrile C₁₅H₈Cl₂N₂OS 335.20 Furyl + 2,4-Dichlorophenyl N/A Discontinued
2-(4-Isopropyl-thiazol-2-yl)acetonitrile C₈H₁₀N₂S 166.25 Isopropyl 1.18 Enhanced solubility
N-(Thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide C₁₁H₈Cl₂N₂OS 295.16 Acetamide + 3,4-Dichloro N/A COX-2 inhibition potential

Key Findings and Implications

  • Solubility vs. Bioactivity: Non-chlorinated derivatives (e.g., isopropyl or adamantane) exhibit improved solubility but may lack the target affinity seen in chlorinated compounds .
  • Safety Considerations : Dichlorophenyl-containing analogs consistently show higher toxicity risks, necessitating careful handling .

Biological Activity

2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The systematic name for this compound is 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile. It has the molecular formula C11H6Cl2N2SC_{11}H_6Cl_2N_2S and features a thiazole ring, which is known for its diverse biological activities. The presence of the dichlorophenyl group enhances its reactivity and potential efficacy against various biological targets .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures can inhibit essential enzymes or proteins in microbial cells, leading to cell death. This mechanism is crucial for its potential use as an antimicrobial agent .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values were reported in the range of 0.220.22 to 0.25μg/mL0.25\,\mu g/mL for certain derivatives .
  • Biofilm Inhibition : The compound demonstrated effectiveness in inhibiting biofilm formation in pathogens like Staphylococcus aureus and Staphylococcus epidermidis, which is critical for treating chronic infections .

Anticancer Activity

Research has also highlighted the anticancer potential of compounds containing thiazole moieties:

  • Cytotoxicity : Studies indicate that derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines. Notably, some compounds have displayed IC50 values comparable to standard anticancer drugs like doxorubicin .
  • Structure-Activity Relationship (SAR) : Analyses suggest that the presence of electron-donating groups on the phenyl ring significantly enhances cytotoxicity. Compounds with specific substitutions demonstrated improved activity against cancer cells .

Data Summary

Activity Type Effect MIC (µg/mL) IC50 (µM)
AntibacterialSignificant inhibition against Gram-positive and Gram-negative bacteria0.22 - 0.25N/A
AnticancerCytotoxic effects on cancer cell linesN/AComparable to doxorubicin

Case Studies

  • Antimicrobial Evaluation : A study conducted on various thiazole derivatives highlighted that those structurally similar to this compound exhibited substantial antibacterial activity with low MIC values .
  • Cytotoxicity Assessment : In vitro studies showed that certain derivatives had IC50 values less than those of established chemotherapeutics when tested on multiple cancer cell lines, indicating their potential as effective anticancer agents .

Q & A

Q. What are the established synthetic routes for 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile, and what key intermediates are involved?

The compound is typically synthesized via cyclocondensation reactions. For example, thiazole ring formation can be achieved by reacting 2,4-dichlorophenyl-substituted thioureas with α-haloacetonitriles under basic conditions. Intermediate characterization often involves NMR and mass spectrometry to confirm the thiazole core and acetonitrile moiety .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., thiazole ring planarity and substituent orientation) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm proton environments and carbon connectivity, particularly distinguishing aromatic protons from the acetonitrile group .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties of this compound, and how do experimental values compare to computational predictions?

PropertyExperimental ValueCalculated ValueSource
LogD (pH 5.5)-1.52
pKa0.21 ± 0.1011.12
Density (g/cm³)1.52 ± 0.1-
Discrepancies (e.g., pKa) highlight the need for solvent-specific computational models .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for improved yield and purity?

DoE minimizes trial-and-error by screening variables (temperature, solvent polarity, catalyst loading). For example, a central composite design could optimize cyclocondensation efficiency, reducing side products like unreacted thioureas. Fractional factorial designs are useful for identifying critical parameters in multi-step syntheses .

Q. What strategies resolve contradictions between predicted and observed physicochemical properties (e.g., pKa)?

  • Experimental validation : Use potentiometric titration to measure pKa directly .
  • Computational refinement : Adjust solvation models (e.g., COSMO-RS) to account for solvent effects .
  • Cross-validation : Compare results from multiple software (e.g., ACD/Labs vs. JChem) .

Q. How can computational quantum chemistry guide the design of derivatives with enhanced reactivity or bioactivity?

  • Reactivity prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .
  • Docking studies : Molecular dynamics simulations predict binding affinities to biological targets (e.g., fungal CYP51 for antifungal activity) .

Q. What crystallographic challenges arise in characterizing this compound, and how are they addressed?

  • Disorder in substituents : The 2,4-dichlorophenyl group may exhibit rotational disorder, resolved via restrained refinement and occupancy ratio analysis .
  • Weak intermolecular interactions : Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H⋯N) influencing crystal packing .

Q. How does the electronic structure of the thiazole ring influence spectroscopic and reactive behavior?

The electron-withdrawing acetonitrile group polarizes the thiazole ring, increasing electrophilicity at C5. This enhances reactivity in nucleophilic aromatic substitution (NAS) reactions, validated by UV-Vis spectroscopy and Hammett substituent constants .

Methodological Considerations

Q. What analytical workflows ensure purity and stability during storage?

  • HPLC-MS : Monitors degradation products (e.g., hydrolysis of the nitrile group to amides).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability under storage conditions .

Q. How are environmental and biological impacts evaluated for this compound?

  • Degradation studies : LC-MS/MS tracks photolytic/hydrolytic breakdown products in simulated environmental matrices .
  • Ecotoxicity assays : Microtox® tests evaluate acute toxicity to aquatic organisms .

Tables for Key Data

Q. Table 1: Comparative Physicochemical Data

PropertyExperimentalCalculatedMethod/Source
Molecular Weight265.02265.02HRMS
Boiling Point (°C)525.2 ± 60.0-Predicted
H-Bond Acceptors22JChem

Q. Table 2: Crystallographic Parameters

ParameterValueSource
Space GroupP11
Dihedral Angle (Thiazole-Phenyl)2.29°

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